molecular formula C10H14O4 B093271 1,3-Bis(2-hydroxyethoxy)benzene CAS No. 102-40-9

1,3-Bis(2-hydroxyethoxy)benzene

Cat. No. B093271
CAS RN: 102-40-9
M. Wt: 198.22 g/mol
InChI Key: IAXFZZHBFXRZMT-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxyethoxy)benzene is a chemical compound that can be derived from various synthesis methods and has a range of applications due to its unique molecular structure. It is related to compounds that have been synthesized and studied for their diverse chemical properties and potential uses in different fields, such as anion transport, host-guest chemistry, and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions and the use of specific reagents to achieve the desired molecular architecture. For instance, the synthesis of 1-hydroxy-2,4-benzodioates is achieved through a [3+3] cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 3-alkoxy- and 3-silyloxy-2-alkoxycarbonyl-2-en-1-ones, providing a regioselective approach to these compounds . Similarly, the synthesis of 1,2-bis(3,4-dicyanophenoxymethyl)benzene from 1,2-bis(hydroxymethyl)benzene and 4-nitrophthalodinitrile, followed by tetramerization, results in a binuclear zinc phthalocyanine with unique bridging properties .

Molecular Structure Analysis

The molecular structure of compounds related to 1,3-Bis(2-hydroxyethoxy)benzene is characterized by the presence of various functional groups and the spatial arrangement of these groups around the benzene core. For example, the crystal structure of a synthesized compound with a similar backbone, 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene, reveals a monoclinic space group with specific bond lengths and angles, contributing to its two-dimensional layer formation through hydrogen bonding . The molecular structure is crucial in determining the physical and chemical properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds like 1,3-Bis(2-hydroxyethoxy)benzene is influenced by the substituents attached to the benzene ring. For example, the presence of electron-withdrawing groups such as trifluoromethyl and nitro groups on 1,3-bis(benzimidazol-2-yl)benzene derivatives significantly enhances their anionophoric activity . The reactivity can also be tailored by the synthesis method, as seen in the preparation of bis(1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7] decane) peroxodisulfate, which acts as a mild and efficient oxidizer for organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1,3-Bis(2-hydroxyethoxy)benzene are diverse. For instance, the hydrolysis behavior of 1,4-bis(triethoxysilyl)benzene, a precursor of bridged polysilsesquioxanes, has been studied using 29Si NMR spectroscopy, revealing insights into the hydrolysis process and the stability of the resulting silanol groups . The solid-state interactions of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives have been characterized, showing different types of intermolecular interactions such as C–Br...π(arene) and Br...Br contacts . These properties are essential for understanding the behavior of these compounds in various applications.

Scientific Research Applications

  • Photoluminescent Polymers : This compound is used in the synthesis of photoluminescent, segmented oligo-polyphenylenevinylene copolymers. These polymers exhibit UV−vis absorbance and fluorescence emission, which are attributed to hydrogen-bond-assisted interactions between chromophores in the solid state. This property is significant for applications in electronic spectroscopy and materials science (Sierra & Lahti, 2004).

  • Optical Polymer Composite Materials : It is involved in the synthesis of 1,3-Bis(isocyanatomethyl)benzene, which is known for its excellent yellowing resistance and weather resistance. This makes it valuable in industries such as construction and automotive, particularly in optical polymer composites (Jianxun et al., 2018).

  • Polysilsesquioxane Synthesis : In the synthesis of bridged polysilsesquioxanes, a type of hybrid organic-inorganic material, 1,3-Bis(2-hydroxyethoxy)benzene derivatives are used. These materials are studied for their hydrolysis behavior, which is crucial for understanding their applications in materials science (Saito et al., 2011).

  • Fluorine-Containing Polyethers : The compound is a precursor in the synthesis of fluorine-containing polyethers. These materials are known for their solubility, hydrophobic nature, and low dielectric properties, making them useful in various industrial applications (Fitch et al., 2003).

  • Polyurethane Synthesis : It is used in the rapid microwave-promoted synthesis of polyurethanes, a class of polymers with a wide range of applications. This approach significantly enhances the efficiency of the polymerization process (Hiroki et al., 2008).

  • Matrix Material in Epoxy Resins : This compound is also involved in the development of intercrosslinked matrix materials for siliconized epoxy-1,3-bis(maleimido)benzene systems. These materials are characterized by their mechanical and thermal properties, indicating their potential use in advanced composite materials (Kumar et al., 2002).

Future Directions

1,3-Bis(2-hydroxyethoxy)benzene has been suggested for use in polyurethane elastomers (TPU) for excellent mechanical properties . Its potential for further applications in this and other fields may be explored in future research.

properties

IUPAC Name

2-[3-(2-hydroxyethoxy)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8,11-12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXFZZHBFXRZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74576-84-4
Record name Poly(oxy-1,2-ethanediyl), α,α′-1,3-phenylenebis[ω-hydroxy-
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DSSTOX Substance ID

DTXSID7044502
Record name 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Bis(2-hydroxyethoxy)benzene

CAS RN

102-40-9
Record name 1,3-Bis(2-hydroxyethoxy)benzene
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Record name 1,3-Bis(2-hydroxyethoxy)benzene
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Record name Ethanol, 2,2'-[1,3-phenylenebis(oxy)]bis-
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Record name 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol
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Record name 2,2'-[1,3-phenylenebis(oxy)]bisethanol
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Record name 1,3-BIS(2-HYDROXYETHOXY)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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